7-(2-Bromophenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and ethylphenylcarbamoyl groups. Common reagents used in these reactions include bromine, ethylphenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-CHLOROPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(2-FLUOROPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
Uniqueness
7-(2-BROMOPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C22H19BrN4O3 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
7-(2-bromophenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-13-7-9-14(10-8-13)25-21(28)16-12-24-27-19(15-5-3-4-6-17(15)23)11-18(22(29)30)26-20(16)27/h3-12,19,26H,2H2,1H3,(H,25,28)(H,29,30) |
InChI Key |
UMLVZNVLLLUJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4Br)C(=O)O |
Origin of Product |
United States |
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